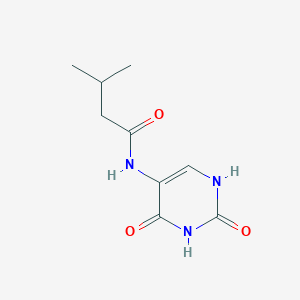

N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide, also known as DPTA, is a synthetic compound that has been widely used in scientific research. DPTA belongs to the class of pyrimidine derivatives and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide involves its ability to bind to the active site of the target enzyme or receptor, thereby inhibiting its activity. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide binds to the active site of DPP-4 and PTPs through its pyrimidine ring and carbonyl group, respectively. The binding of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide to the active site of DPP-4 prevents the cleavage of incretin hormones, which leads to the stimulation of insulin secretion and the reduction of blood glucose levels. The binding of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide to the active site of PTPs inhibits their activity, leading to the modulation of various signaling pathways.

Biochemical and Physiological Effects

N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide has been found to have various biochemical and physiological effects. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide has been shown to increase insulin secretion and improve glucose tolerance in animal models of type 2 diabetes mellitus. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide has also been found to modulate the signaling pathways involved in cell growth, differentiation, and apoptosis. Furthermore, N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide has been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic implications in various diseases.

Advantages and Limitations for Lab Experiments

N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide has several advantages for lab experiments. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide is a potent and selective inhibitor of DPP-4 and PTPs, which makes it a valuable tool for studying the function of these enzymes. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide is also stable and easy to handle, which makes it suitable for use in various experimental setups. However, N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide has certain limitations. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide has poor solubility in water, which may limit its use in certain experimental setups. Furthermore, N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide has not been extensively studied in humans, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the research on N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide. One direction is to investigate the potential therapeutic applications of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide in various diseases, including type 2 diabetes mellitus, cancer, and neurodegenerative disorders. Another direction is to explore the structure-activity relationship of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide and its analogs to develop more potent and selective inhibitors of DPP-4 and PTPs. Additionally, the development of novel synthetic methods for the preparation of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide and its analogs may lead to the discovery of new compounds with improved properties.

Conclusion

N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide is a synthetic compound that has been widely used in scientific research as a tool to study the function of various enzymes and receptors. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide is a potent inhibitor of DPP-4 and PTPs and has been found to have various biochemical and physiological effects. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide has several advantages for lab experiments, including its potency and selectivity, but also has certain limitations, such as poor solubility in water. The future directions for the research on N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide include investigating its potential therapeutic applications and developing more potent and selective inhibitors of DPP-4 and PTPs.

Synthesis Methods

The synthesis of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide involves the reaction of 3-methylbutanoyl chloride with 2,4-dioxo-1,2,3,4-tetrahydropyrimidine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide as a white crystalline solid. The purity of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide has been extensively used in scientific research as a tool to study the function of various enzymes and receptors. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), which is an enzyme that plays a crucial role in the regulation of glucose homeostasis. DPP-4 inhibitors have been used as a therapeutic agent for the treatment of type 2 diabetes mellitus. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-methylbutanamide has also been found to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that regulate the signaling pathways involved in various cellular processes, including cell growth, differentiation, and apoptosis.

properties

IUPAC Name |

N-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-5(2)3-7(13)11-6-4-10-9(15)12-8(6)14/h4-5H,3H2,1-2H3,(H,11,13)(H2,10,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDVXEZLFEHXKGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CNC(=O)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-methylbutanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5062116.png)

![ethyl 4-({[3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5062135.png)

![4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B5062136.png)

![1,3-bis(hydroxymethyl)-4,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5062146.png)

![1-[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5062150.png)

![1-methyl-4-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5062153.png)

![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-propoxybenzamide](/img/structure/B5062157.png)

![1-(4-chlorophenyl)-3-[(3-fluorophenyl)amino]-2-propen-1-one](/img/structure/B5062166.png)

![1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B5062173.png)

![1-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate](/img/structure/B5062178.png)

![3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(1-phenylcyclopropyl)propanamide](/img/structure/B5062189.png)